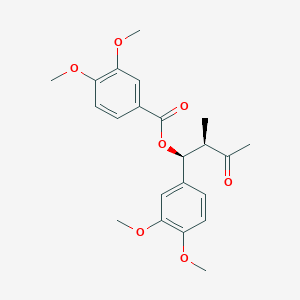
Guanine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanine-13C,15N2 is a stable isotope-labeled compound of guanine, a purine derivative and one of the fundamental components of nucleic acids (DNA and RNA). The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. The specific reaction conditions may vary depending on the desired isotopic labeling pattern and the availability of labeled precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Guanine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxo-guanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to its reduced forms.
Substitution: Guanine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions include 8-oxo-guanine (oxidation), reduced guanine derivatives (reduction), and substituted guanine compounds (substitution) .
Scientific Research Applications
Guanine-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of DNA and RNA structure, function, and interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and technologies
Mechanism of Action
The mechanism of action of Guanine-13C,15N2 involves its incorporation into nucleic acids, where it can be used to trace metabolic pathways and study molecular interactions. The labeled isotopes allow for precise detection and quantification using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Guanosine-13C,15N2: A similar compound labeled with the same isotopes but in the form of guanosine, a nucleoside.
Adenine-13C,15N2: Another purine derivative labeled with carbon-13 and nitrogen-15 isotopes.
Cytosine-13C,15N2: A pyrimidine derivative labeled with the same isotopes.
Uniqueness
Guanine-13C,15N2 is unique due to its specific labeling pattern and its role as a fundamental component of nucleic acids. Its stable isotopic labels make it particularly valuable for tracing and studying biochemical processes at a molecular level .
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
154.11 g/mol |
IUPAC Name |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,7+1,8+1 |
InChI Key |
UYTPUPDQBNUYGX-QWRHZHGESA-N |
Isomeric SMILES |
[13CH]1=[15N]C2=C([15NH]1)C(=O)NC(=N2)N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



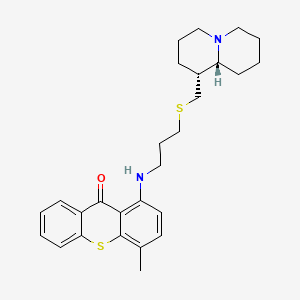
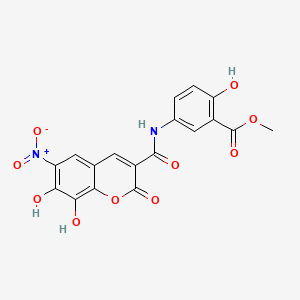

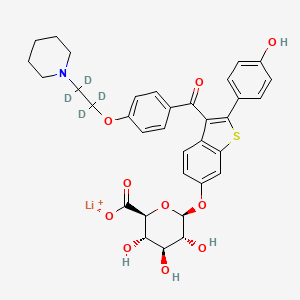
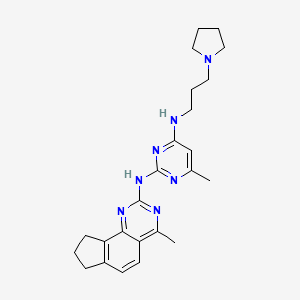
![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
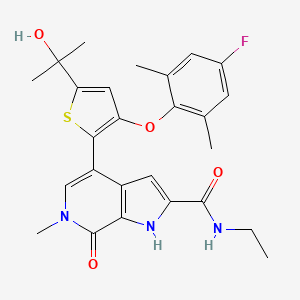
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
